Sephin1 Hydrochloride is synthesized through chemical processes rather than being derived from natural sources. It falls under the category of synthetic organic compounds, specifically within the class of small molecule inhibitors targeting various biological pathways. Its classification as a hydrochloride salt indicates that it is a stable form suitable for research and pharmaceutical applications.
The synthesis of Sephin1 Hydrochloride typically involves several key steps:
The detailed synthetic route often includes protecting group strategies to prevent unwanted reactions during multi-step synthesis, ensuring that the final product retains its intended structure.
Sephin1 Hydrochloride's molecular structure can be described as follows:
The structural representation can be summarized by its molecular formula along with its hydrochloride form, indicating the addition of a hydrochloric acid molecule during synthesis.
Sephin1 Hydrochloride participates in various chemical reactions that are essential for its functionality:
These reactions are crucial for understanding how Sephin1 interacts with cellular targets and how modifications can lead to improved efficacy in therapeutic applications.
The mechanism of action of Sephin1 Hydrochloride involves several biochemical pathways:
Research indicates that Sephin1's modulation of these pathways can lead to protective effects against neuronal cell death, making it a candidate for further study in neuroprotection.
Sephin1 Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for handling, storage, and application in laboratory settings.
Sephin1 Hydrochloride has several applications in scientific research:
Sephin1 hydrochloride (1-(3-chlorobenzylidene amino) guanidine hydrochloride) selectively targets the PPP1R15A (GADD34) regulatory subunit over PPP1R15B (CReP) to prolong the integrated stress response (ISR). This selectivity arises from structural and functional distinctions between the two regulatory subunits. PPP1R15A is stress-inducible and contains a unique N-terminal domain with four helical repeats that mediate substrate recruitment, whereas PPP1R15B is constitutively expressed and lacks this domain [9]. Genetic studies demonstrate that Sephin1 fails to protect PPP1R15A knockout cells from ER stress but retains efficacy in PPP1R15B knockout models, confirming target specificity [1] [6]. Biochemical analyses reveal that PPP1R15B forms a distinct holophosphatase complex with higher basal activity and reduced drug sensitivity due to divergent G-actin binding interfaces and substrate recruitment mechanisms [6] [9].
Table 1: Key Differences Between PPP1R15A and PPP1R15B
Feature | PPP1R15A (GADD34) | PPP1R15B (CReP) |
---|---|---|
Expression Pattern | Stress-inducible | Constitutive |
N-Terminal Domain | Contains 4 helical repeats | Minimal helical content |
Substrate Recruitment | Binds eIF2γ via Phe/Trp residues | Distal eIF2α engagement |
Sephin1 Sensitivity | High (IC₅₀: ~10 μM) | Low (IC₅₀: >100 μM) |
Genetic Dependence | Essential for drug efficacy | Non-essential for drug efficacy |
The functional eIF2α-directed holophosphatase exists as a ternary complex comprising PP1c, PPP1R15A, and G-actin. Cryo-EM structures reveal that PPP1R15A’s conserved C-terminal domain (residues 555–624) binds PP1c via canonical RVxF and ΦΦ motifs, while its distal helical extension engages G-actin’s groove between subdomains I and III [5] [8]. This tripartite assembly creates a composite surface that positions the N-terminal lobe of eIF2α for dephosphorylation. Key interactions include:
Sephin1 reduces the catalytic efficiency (kcat/Km) of eIF2αP dephosphorylation by >50% through non-competitive mechanisms. Kinetic assays show that Sephin1 increases the Km of the holophosphatase for phosphorylated eIF2α without altering Vmax, indicating impaired substrate binding rather than direct catalytic suppression [8]. This arises from Sephin1’s disruption of higher-order substrate recruitment:
Table 2: Kinetic Parameters of eIF2α Dephosphorylation With/Without Sephin1
Condition | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) |
---|---|---|---|
PP1c–PPP1R15A–G-actin | 0.8 ± 0.1 | 2.5 ± 0.3 | 3.1 |
+ Sephin1 (50 μM) | 2.1 ± 0.4 | 2.3 ± 0.2 | 1.1 |
PPP1R15A (F592A) | 2.3 ± 0.3 | 0.9 ± 0.1 | 0.4 |
G-actin is an essential cofactor that enhances the catalytic efficiency of the PP1c–PPP1R15A complex by >10-fold [1] [8]. It serves dual roles:
Significant discrepancies exist between Sephin1’s efficacy in cellular/animal models versus purified enzyme assays:
Table 3: Comparative Efficacy of Sephin1 in Model Systems
Model System | Sephin1 Effect | Proposed Mechanism |
---|---|---|
Purified holophosphatase | ≤30% inhibition of activity | Direct ternary complex destabilization |
EAE mouse model | Delayed symptom onset; reduced demyelination | Prolonged ISR in oligodendrocytes |
Viral infection (HRSV) | 70% reduction in viral titers | Sustained PKR/eIF2αP signaling |
Tunicamycin-induced ER stress | Reduced BUN and tubular cell death | PP2A inhibition → AMPK/CHOP suppression |
Compound Names Mentioned:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: